REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1F.[C:12]([N:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1)(=[O:14])[CH3:13]>CCOC(C)=O.O>[C:12]([N:15]1[CH2:20][CH2:19][N:18]([C:3]2[CH:4]=[CH:5][C:6]([N+:8]([O-:10])=[O:9])=[CH:7][C:2]=2[Cl:1])[CH2:17][CH2:16]1)(=[O:14])[CH3:13]
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Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)[N+](=O)[O-])F
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCNCC1
|
Control Type
|
AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The organics were washed with water (3 times), brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporation of the solvent
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Type
|
CUSTOM
|
Details
|
gave an orange oil which
|
Type
|
CUSTOM
|
Details
|
was triturated with isohexane
|
Type
|
CUSTOM
|
Details
|
After evaporation of solvent the title compound
|
Type
|
CUSTOM
|
Details
|
was obtained as a yellow solid which
|
Type
|
CUSTOM
|
Details
|
was dried overnight in vac oven at 50° C. (15.68 g, 97%)
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
It was used without further purification
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)N1CCN(CC1)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |